![molecular formula C9H13N3O B1620251 2-[(3-Methylphenyl)amino]acetohydrazide CAS No. 2371-35-9](/img/structure/B1620251.png)
2-[(3-Methylphenyl)amino]acetohydrazide
Overview
Description
“2-[(3-Methylphenyl)amino]acetohydrazide” is a chemical compound with the molecular formula C9H13N3O . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-[(3-Methylphenyl)amino]acetohydrazide” consists of 9 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The average mass is 179.219 Da and the monoisotopic mass is 179.105865 Da .Scientific Research Applications
Antihypertensive Applications
The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from hydrazide compounds, including those related to 2-[(3-Methylphenyl)amino]acetohydrazide, have shown promising antihypertensive α-blocking activity with low toxicity. This research underscores the potential of these compounds in developing new antihypertensive drugs (Abdel-Wahab et al., 2008).
Optical Applications
A study on the nonlinear optical properties of hydrazones, including derivatives of 2-[(3-Methylphenyl)amino]acetohydrazide, highlighted their potential in optical device applications like optical limiters and switches. The research found that these compounds exhibit significant two-photon absorption, indicating their usefulness in developing optical materials (Naseema et al., 2010).
Anticancer Applications
The design and synthesis of novel α-aminophosphonates based on quinazolinone moiety, derived from reactions involving hydrazide compounds, have been explored for their anticancer activities. These compounds displayed excellent to moderate anti-proliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Awad et al., 2018).
Antimicrobial and Antioxidant Applications
Research into new thiophene-1,2,4-triazole-5(3)-ones, including derivatives of 2-[(3-Methylphenyl)amino]acetohydrazide, has shown that thiosemicarbazide derivatives possess significant antioxidant and antimicrobial activities. These compounds were especially effective against Staphylococcus aureus, Bacillus cereus, and Mycobacterium smegmatis, highlighting their potential in developing new antimicrobial and antioxidant agents (Ünver et al., 2014).
Anti-Inflammatory and Analgesic Applications
Novel sulindac derivatives, including N′-(substituted phenyl)-2-(1-(4-(methylsulfinyl) benzylidene)−5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide, have been synthesized and evaluated for their antioxidant, analgesic, anti-inflammatory, ulcerogenic, and COX-2 inhibition activities. Some derivatives showed potent anti-inflammatory and analgesic properties with significant gastric sparing activity, underscoring their potential in the development of new anti-inflammatory drugs (Bhat et al., 2020).
properties
IUPAC Name |
2-(3-methylanilino)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-3-2-4-8(5-7)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYRNDLIFKJKKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307202 | |
Record name | 2-[(3-methylphenyl)amino]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2371-35-9 | |
Record name | 2371-35-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(3-methylphenyl)amino]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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